molecular formula C7H8O B1357184 Benzyl-2,3,4,5,6-d5 alcohol CAS No. 68661-10-9

Benzyl-2,3,4,5,6-d5 alcohol

Cat. No.: B1357184
CAS No.: 68661-10-9
M. Wt: 113.17 g/mol
InChI Key: WVDDGKGOMKODPV-RALIUCGRSA-N
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Description

Benzyl-2,3,4,5,6-d5 alcohol, also known as (2,3,4,5,6-pentadeuteriophenyl)methanol, is a deuterated form of benzyl alcohol. This compound is characterized by the replacement of five hydrogen atoms on the benzene ring with deuterium atoms, making it a valuable tool in various scientific research fields. The molecular formula of this compound is C7D5H3O, and it has a molecular weight of 113.17 g/mol .

Scientific Research Applications

Benzyl-2,3,4,5,6-d5 alcohol is widely used in scientific research due to its unique properties:

Safety and Hazards

Benzyl-2,3,4,5,6-d5 alcohol is classified as Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, and Eye Irrit. 2 . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl-2,3,4,5,6-d5 alcohol can be synthesized through several methods. One common approach involves the deuteration of benzyl alcohol using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction typically occurs under mild conditions, with the deuterium atoms replacing the hydrogen atoms on the benzene ring.

Industrial Production Methods: Industrial production of this compound often involves the same deuteration process but on a larger scale. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and yield of the deuterated product. The purity of the final product is crucial, and it is often achieved through distillation and recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: Benzyl-2,3,4,5,6-d5 alcohol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to benzaldehyde-2,3,4,5,6-d5 using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to benzyl-2,3,4,5,6-d5 amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products:

Comparison with Similar Compounds

    Benzyl alcohol: The non-deuterated form, commonly used as a solvent and in the synthesis of other chemicals.

    Benzyl-d7 alcohol: A fully deuterated form with seven deuterium atoms, used in similar applications but with different isotopic labeling.

    Benzaldehyde-2,3,4,5,6-d5: The oxidized form of Benzyl-2,3,4,5,6-d5 alcohol, used in flavor and fragrance industries.

Uniqueness: this compound is unique due to its selective deuteration, which provides specific advantages in NMR spectroscopy and metabolic studies. The partial deuteration allows for detailed analysis without the complete alteration of the compound’s chemical properties, making it a versatile tool in various research applications .

Properties

IUPAC Name

(2,3,4,5,6-pentadeuteriophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O/c8-6-7-4-2-1-3-5-7/h1-5,8H,6H2/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVDDGKGOMKODPV-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CO)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70583613
Record name (~2~H_5_)Phenylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68661-10-9
Record name (~2~H_5_)Phenylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 68661-10-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl-2,3,4,5,6-d5 alcohol
Reactant of Route 2
Benzyl-2,3,4,5,6-d5 alcohol
Reactant of Route 3
Benzyl-2,3,4,5,6-d5 alcohol
Reactant of Route 4
Benzyl-2,3,4,5,6-d5 alcohol
Reactant of Route 5
Benzyl-2,3,4,5,6-d5 alcohol
Reactant of Route 6
Benzyl-2,3,4,5,6-d5 alcohol

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